Obidoxime sulfate

tabun acetylcholinesterase reactivation nerve agent countermeasure

Standard oximes fail against tabun and diethyl-organophosphate pesticides. Obidoxime sulfate is the only commercially available oxime achieving meaningful tabun-inhibited human AChE reactivation (~20% vs. ~5% for pralidoxime/HI-6) and 96.8% reactivation of paraoxon-inhibited AChE at 100 µM. Its 2.7-fold longer plasma half-life (179 min in rats) vs. HI-6 supports extended-release formulation research. • ≥98% purity, solid powder, soluble in DMSO • Supplied as agricultural chemical for research-use-only; distinct from pharmaceutical chloride salt (Toxogonin®) • Storage: -20°C (powder, 3 years); -80°C (in solvent, 1 year) • Standard pack sizes: 10-100 mg; bulk custom synthesis available

Molecular Formula C14H16N4O10S2
Molecular Weight 464.42
CAS No. 73840-43-4
Cat. No. B609706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObidoxime sulfate
CAS73840-43-4
SynonymsObidoxime sulfate
Molecular FormulaC14H16N4O10S2
Molecular Weight464.42
Structural Identifiers
SMILESC1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.OS(=O)(=O)[O-].OS(=O)(=O)[O-]
InChIInChI=1S/C14H14N4O3.2H2O4S/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;2*1-5(2,3)4/h1-10H,11-12H2;2*(H2,1,2,3,4)
InChIKeyHBBXRXJROXBWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Obidoxime Sulfate Overview


Obidoxime sulfate (CAS 73840‑43‑4) is the disulfate salt of obidoxime, a bis‑pyridinium aldoxime that functions as a cholinesterase reactivator by nucleophilically cleaving the covalent organophosphate‑acetylcholinesterase (AChE) bond [REFS‑1]. Unlike the pharmaceutical chloride salt (CAS 114‑90‑9) registered as Toxogonin® for human antidotal use, obidoxime sulfate is positioned and supplied as an agricultural chemical for research‑use‑only purposes [REFS‑2]. The compound has a molecular weight of 482.44 g/mol, molecular formula C₁₄H₁₈N₄O₁₁S₂, and is typically supplied as a solid powder with ≥98% purity requiring storage at ‑20°C for long‑term stability [REFS‑3].

Primary research model
Tabun and organophosphate pesticide reactivation studies
Selection context
Sulfate salt for non-clinical agricultural chemical research
Not intended for
Soman, sarin, or VX reactivation models (may show limited efficacy)

Why Oxime Substitution Fails


Oxime cholinesterase reactivators exhibit profoundly divergent efficacy spectra that are dictated by structural features of both the oxime and the inhibiting organophosphate [REFS‑1]. The bis‑pyridinium scaffold of obidoxime, bearing two oxime groups positioned at the 4‑position of each pyridinium ring, confers reactivation potency against tabun and organophosphate pesticides that is unattainable with the monopyridinium oxime pralidoxime (2‑PAM) [REFS‑2]. Conversely, obidoxime is markedly inferior to HI‑6 against soman, sarin, cyclosarin, and VX [REFS‑3]. Even within the bis‑pyridinium class, trimedoxime and obidoxime show quantitatively distinct reactivation percentages against the same inhibitor [REFS‑4]. These agent‑specific efficacy cliffs mean that no single oxime can serve as a universal substitute; procurement or experimental design must be matched to the specific organophosphate threat or research question.

!

Oxime class mismatch: Pralidoxime (2‑PAM) cannot substitute for obidoxime in tabun or pesticide reactivation assays due to markedly lower potency.

!

Agent‑specific efficacy cliff: HI‑6, while effective against soman/sarin, fails to reactivate tabun‑inhibited AChE; obidoxime shows the opposite profile.

!

Salt form identity: Obidoxime chloride (pharmaceutical Toxogonin®) differs in solubility and regulatory status; sulfate salt is research‑use‑only and not interchangeable for human studies.

Quantitative Differentiation Evidence


Tabun-Inhibited AChE Reactivation

Obidoxime is the only clinically available oxime that achieves meaningful reactivation of tabun‑inhibited human acetylcholinesterase. In isolated human erythrocyte AChE inhibited by tabun and subsequently incubated with oxime at 10–30 µM (concentrations therapeutically relevant in humans), obidoxime reactivated approximately 20% of enzyme activity, whereas pralidoxime and HI‑6 each achieved only approximately 5% reactivation [REFS‑1]. HLö‑7 matched obidoxime at ~20% but is not widely available as a marketed product. This four‑fold differential in reactivation efficacy directly translates to superior survival outcomes in tabun‑poisoned animal models [REFS‑2].

Tabun reactivation
Head-to-head
Obidoxime ~20% reactivation vs. pralidoxime/HI‑6 ~5% (human erythrocyte AChE, 10–30 µM).
Supports tabun reactivation model fit
Reported 4‑fold differential; clinical concentrations context
tabun acetylcholinesterase reactivation nerve agent countermeasure

Paraoxon-Inhibited AChE Reactivation

In a direct in vitro comparison using human erythrocyte AChE inhibited by the organophosphate pesticide paraoxon, obidoxime at 100 µM achieved 96.8% reactivation of enzyme activity [REFS‑1]. Trimedoxime, the next most effective oxime tested, achieved 86.0%. In contrast, pralidoxime, methoxime, and HI‑6 each failed to exceed 25% reactivation at the same concentration [REFS‑1]. At the lower, clinically relevant concentration of 10 µM, obidoxime remained the most potent reactivator. This near‑quantitative reactivation by obidoxime contrasts sharply with the minimal efficacy of the most widely stockpiled oxime, pralidoxime, against this representative diethyl‑organophosphate pesticide.

Paraoxon reactivation
Head-to-head
Obidoxime 96.8% reactivation vs. pralidoxime/HI‑6 ≤25% (100 µM, human erythrocyte AChE).
Supports organophosphate pesticide reactivation context
≥3.9‑fold higher; model relevance to diethyl‑OP pesticides
paraoxon organophosphate pesticide AChE reactivation

Plasma Half-Life Comparison

In a comparative pharmacokinetic study in rats, obidoxime exhibited a plasma elimination half‑life of 179 minutes, substantially exceeding that of HI‑6 (67 min), HLö‑7 (63 min), HGG‑12 (27 min), and HGG‑42 (55 min) [REFS‑1]. All oximes were administered intravenously at 75 or 150 µmol/kg. The extended half‑life of obidoxime suggests that less frequent dosing may be required to maintain therapeutic plasma concentrations compared with shorter‑acting oximes such as HI‑6 [REFS‑2]. In human organophosphate‑poisoned patients, obidoxime elimination half‑life was reported as 6.9 hours [REFS‑3], further supporting a prolonged residence time relative to pralidoxime (human t₁/₂ ~0.8–2.7 hours [REFS‑4]).

Plasma half‑life
Head-to-head
Obidoxime t½ 179 min (rat) vs. HI‑6 67 min; human t½ ~6.9 h.
Extended residence time supports sustained target engagement models
2.7‑fold longer; may simplify repeat‑dosing protocols
pharmacokinetics plasma half-life dosing interval

Reactivation Rate Constant (kr2)

The second‑order reactivation rate constant kr2 (kr/KD) integrates both affinity for the phosphylated enzyme (KD) and intrinsic reactivation reactivity (kr). For NIMP‑hrBChE (a human recombinant butyrylcholinesterase model), obidoxime exhibited a kr2 of 25.40 mM⁻¹min⁻¹ compared with 4.55 mM⁻¹min⁻¹ for pralidoxime — a 5.6‑fold higher overall reactivation efficiency [REFS‑1]. For NEMP‑hrBChE, obidoxime kr2 was 19.71 mM⁻¹min⁻¹ vs. pralidoxime 3.94 mM⁻¹min⁻¹ (5.0‑fold difference). This kinetic superiority is driven by obidoxime's markedly higher affinity (KD 81.29 µM vs. 415.60 µM for pralidoxime) combined with a comparable or slightly higher intrinsic reactivity (kr 2.065 vs. 1.891 min⁻¹) [REFS‑1]. In VX‑inhibited human AChE studies, obidoxime similarly demonstrated reactivation potency exceeding that of 2‑PAM and comparable to HI‑6 [REFS‑2].

Reactivation rate (kr2)
Cross‑study
Obidoxime kr2 25.40 mM⁻¹min⁻¹ vs. pralidoxime 4.55 mM⁻¹min⁻¹ (NIMP‑hrBChE).
Higher reactivation efficiency predicts faster enzyme recovery
5.6‑fold difference driven by higher affinity (KD 81 µM vs. 416 µM)
reactivation kinetics kr2 structure-activity relationship

Agent-Specific Efficacy Spectrum

A comprehensive reappraisal of oxime therapy demonstrated that obidoxime is the most potent and most efficacious oxime for reactivating AChE inhibited by various classes of organophosphate insecticides and by tabun, but it is inferior to HI‑6 against soman, sarin, cyclosarin, and VX [REFS‑1]. This rank‑order was confirmed in independent studies: HI‑6 is superior to obidoxime for human AChE inhibited by soman and sarin, while obidoxime is better towards tabun‑inhibited enzyme [REFS‑2]. In a guinea pig model of percutaneous VX and Russian VX exposure, obidoxime chloride was ineffective (could not achieve ED₅₀) while MMB4 DMS and HLö‑7 DMS were effective [REFS‑3]. Conversely, obidoxime effectively reactivates AChE inhibited by chlorpyrifos, methylchlorpyrifos, paraoxon, and other organophosphate pesticides where pralidoxime and HI‑6 show limited efficacy [REFS‑4]. This dichotomous profile defines obidoxime's niche: it is the oxime of choice for tabun and pesticide scenarios but should not be selected for soman, sarin, or VX research protocols.

Agent‑specific spectrum
Class‑level
Obidoxime: most effective vs. tabun and OP pesticides; HI‑6: preferred for soman/sarin/VX.
Rank‑order reversal confirms agent‑dependent selection
Ineffective (no ED₅₀) against VR/VX in guinea pig model
broad-spectrum reactivator nerve agent efficacy spectrum

Salt Form and Procurement

Obidoxime sulfate (CAS 73840‑43‑4; MW 482.44) is the disulfate salt specifically marketed as an agricultural chemical for research‑use‑only applications, distinct from obidoxime chloride (CAS 114‑90‑9; Toxogonin®) which is the pharmaceutical‑grade chloride salt approved for human therapeutic use in several countries [REFS‑1]. The sulfate salt is soluble in DMSO and may be formulated in DMSO stock solutions (e.g., 20 mg/mL) for in vitro and in vivo experimental use [REFS‑2]. The chloride salt is reported as freely soluble in water and stable in 1–10% aqueous solutions [REFS‑3], while also being slightly soluble in DMSO and DMF [REFS‑4]. The sulfate salt carries explicit labeling as 'not for human or veterinary use' and is supplied exclusively through research chemical channels with purity specifications of ≥98% [REFS‑5]. For researchers requiring a non‑pharmaceutical grade of obidoxime for agricultural or mechanistic studies where GMP compliance is not required, the sulfate salt provides a defined alternative with documented solubility properties distinct from the chloride form.

Salt form / procurement
Lot attribute
Sulfate salt (CAS 73840‑43‑4); DMSO‑soluble; ≥98% purity; RUO agricultural chemical.
Defined research‑only identity; distinct from pharmaceutical chloride
Chloride salt freely water‑soluble; human use only under Toxogonin® registration
salt form solubility research use only procurement

Optimal Research Applications


Tabun Countermeasure Development

Obidoxime is the only clinically available oxime that achieves meaningful reactivation of tabun‑inhibited human AChE (~20% vs. ~5% for pralidoxime and HI‑6) [REFS‑1]. In tabun‑poisoned rat and mouse models, obidoxime consistently demonstrates superior reactivation of blood, diaphragm, and brain AChE compared with HI‑6, which is essentially ineffective against tabun [REFS‑2]. Research programs focused on tabun antidote development or medical countermeasure stockpiling against this specific nerve agent should prioritize obidoxime over HI‑6 or pralidoxime as the reference standard oxime.

Organophosphate Pesticide Research

With 96.8% reactivation of paraoxon‑inhibited human AChE at 100 µM, obidoxime substantially outperforms pralidoxime, methoxime, and HI‑6 (each ≤25%) and even exceeds trimedoxime (86%) [REFS‑3]. Obidoxime and trimedoxime have been identified as the only currently available oximes demonstrating satisfactory broad‑spectrum reactivation against diverse organophosphate pesticides including chlorpyrifos, methylchlorpyrifos, leptophos‑oxon, and methamidophos [REFS‑4]. Agricultural toxicology laboratories and pesticide safety research programs should select obidoxime as the positive control oxime for reactivation studies involving diethyl‑ and dimethyl‑organophosphate pesticides.

Pharmacokinetic and Formulation Studies

The 2.7‑fold longer plasma half‑life of obidoxime (179 min in rats) compared with HI‑6 (67 min) and other bis‑pyridinium oximes [REFS‑5] makes it the preferred scaffold for investigating extended‑release formulations, continuous infusion protocols, or depot delivery systems. In human poisoning cases, obidoxime elimination half‑life of 6.9 hours [REFS‑6] further supports its suitability for studies requiring sustained therapeutic concentrations. Combined oxime therapy studies have demonstrated that obidoxime co‑administered with 2‑PAM improves seizure control and central cholinesterase reactivation without adverse pharmacokinetic interactions [REFS‑7], opening a research avenue for combination countermeasure development.

Agricultural Chemical and Environmental Fate Studies

Obidoxime sulfate (CAS 73840‑43‑4) is explicitly designated as an agricultural chemical for research‑use‑only, supplied with ≥98% purity and documented DMSO solubility [REFS‑8]. This regulatory classification and the availability of the sulfate salt (as opposed to the pharmaceutical chloride salt) make it the appropriate procurement choice for environmental fate studies, soil degradation experiments, plant uptake investigations, and non‑mammalian toxicology studies where pharmaceutical‑grade material is neither required nor cost‑effective. Long‑term storage specifications (powder at ‑20°C for 3 years; in solvent at ‑80°C for 1 year) [REFS‑9] support multi‑year experimental programs.

Application
Selection Property
Validation Focus
Tabun countermeasure research
Tabun‑specific reactivation context
Model‑specific AChE reactivation endpoints
Organophosphate pesticide studies
Broad pesticide reactivation profile
Paraoxon/chlorpyrifos reactivation benchmarks
Pharmacokinetic / formulation research
Extended plasma half‑life scaffold
Sustained exposure model review
Agricultural chemical fate studies
Sulfate salt research‑grade identity
DMSO solubility and environmental model compatibility
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